3,4-Dihydro-2(1H)-quinolinone
Overview
Description
3,4-Dihydro-2(1H)-quinolinone is a versatile chemical scaffold found in various pharmacologically active compounds, including FDA-approved drugs like cilostazol, carteolol, and aripiprazole. It exhibits a wide range of activities in both peripheral and central tissues, such as phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interaction with serotonin and dopamine receptors. This makes it a significant moiety in drug design and action (Meiring, Petzer, & Petzer, 2017).
Synthesis Analysis
The synthesis of 3,4-dihydro-2(1H)-quinolinones can be achieved through various methods. One notable approach involves the rearrangement of β-lactam intermediates on the solid-phase, producing a substantial library of dihydroquinolinones. This method highlights the adaptability and efficiency of solid-phase synthesis in generating complex quinolinone derivatives (Pei, Houghten, & Kiely, 1997). Moreover, innovative, environmentally friendly synthesis methods have been developed, such as one-pot biocatalytic synthesis using lemon juice as a solvent and catalyst, demonstrating a shift towards greener chemistry in the preparation of quinolinone derivatives (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2(1H)-quinolinones and their derivatives has been extensively studied to understand their pharmacological properties and synthesis pathways. X-ray crystal structure analysis provides crucial insights into the bond lengths and possible fragmentation patterns during mass spectrometry, offering a deeper understanding of the structural characteristics of these compounds (Sawada et al., 1986).
Chemical Reactions and Properties
3,4-Dihydro-2(1H)-quinolinones undergo various chemical reactions, showcasing their reactivity and potential for diverse chemical modifications. For instance, enantioselective synthesis methods have been developed to produce highly functionalized derivatives, emphasizing the importance of stereochemistry in the biological activity of these compounds (Xia et al., 2015).
Physical Properties Analysis
The physical properties of 3,4-dihydro-2(1H)-quinolinones, such as solubility, melting points, and crystalline structure, are crucial for their practical application in drug formulation and development. These properties are determined by their molecular structure and can significantly affect their pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties of 3,4-dihydro-2(1H)-quinolinones, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical behavior, are essential for understanding their interaction with biological targets. Studies on their fluorescence properties have shown that these depend strongly on the molecular structure and solvent polarity, indicating the complex behavior of these compounds under various conditions (Bakalova et al., 1990).
Scientific Research Applications
Pharmacological Properties
- Pharmacological Actions : 3,4-Dihydro-2(1H)-quinolinone is present in several pharmacologically active compounds, including FDA-approved drugs such as cilostazol, carteolol, and aripiprazole. This moiety exhibits diverse activities in both peripheral and central tissues, including phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interaction with serotonin and dopamine receptors (Meiring, Petzer, & Petzer, 2017).
- Inhibition of Monoamine Oxidase : 3,4-Dihydro-2(1H)-quinolinone derivatives have been found to be potent and selective inhibitors of monoamine oxidase (MAO) B, suggesting potential therapeutic use in Parkinson's disease (Meiring, Petzer, & Petzer, 2013).
Synthetic Chemistry
- Synthetic Processes : Solid-phase synthesis of 3,4-dihydro-2(1H)-quinolinones through the rearrangement of β-lactam intermediates has been accomplished, allowing the production of a large library of dihydroquinolinones (Pei, Houghten, & Kiely, 1997).
- Enantioselective Synthesis : A novel method for the enantioselective synthesis of functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones has been developed, achieving excellent diastereoselectivities and enantioselectivities (Xia et al., 2015).
- Synthesis of Novel Structures : The synthesis and characterization of novel 1–4 quinolinone structures with bromine and nitrobenzyl ligands demonstrate the compound's versatility as a building block in various fields such as pharmacy, medicine, and engineering (Michelini et al., 2019).
Biological Evaluation
- Sigma-1 Receptor Antagonist : A new series of 3,4-dihydro-2(1H)-quinolinone derivatives with sigma-1 receptor antagonist activity has been synthesized, showing potential as analgesics for pain treatment (Lan et al., 2014).
Future Directions
properties
IUPAC Name |
3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203816 | |
Record name | Hydrocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835298 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-Dihydro-2(1H)-quinolinone | |
CAS RN |
553-03-7 | |
Record name | Hydrocarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocarbostyril | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-2(1H)-quinolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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